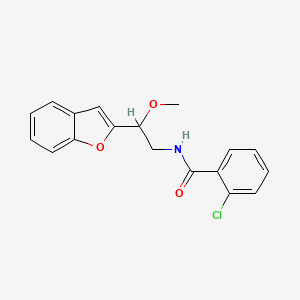

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . The chemical structure of benzofuran is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused ring system containing a benzene ring and a furan ring .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a cascade reaction composed of a [2+2] annulation of DMF with an aryne followed by a trapping with a sulfur ylide enables the synthesis of a broad range of 2-aroyl benzofurans .Wissenschaftliche Forschungsanwendungen

1. Toxicokinetic Studies and Analytical Toxicology

N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), which include benzofuran derivatives, are subject to toxicokinetic studies crucial in understanding drug interactions and elimination routes. Such studies also evaluate targets for toxicological screening procedures in both clinical and forensic toxicology contexts. Extensive metabolism of these compounds involves processes like O-dealkylation, hydroxylation, and glucuronidation (Richter et al., 2019).

2. Antimicrobial Therapy

Benzofuran derivatives exhibit a wide range of biological and pharmacological applications, including in antimicrobial therapy. Derivatives like psoralen, 8-methoxypsoralen, and angelicin have been employed in treating skin diseases such as cancer and psoriasis. The structural features of benzofuran make it a favored structure in drug discovery, particularly for designing efficient antimicrobial agents (Hiremathad et al., 2015).

3. Herbicide Development

Certain benzamides, including benzofuran-related compounds, have demonstrated herbicidal activity, particularly against annual and perennial grasses. They hold potential agricultural utility in various crops, forage legumes, and certain turf grasses (Viste et al., 1970).

4. Anticancer Research

Benzofuran compounds have been synthesized and studied for their potential as anticancer agents. For instance, 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans have shown high affinity for antiestrogen-binding sites, significantly inhibiting cell proliferation in certain cancer cell lines. These findings suggest a role for benzofuran compounds in anticancer strategies (Teo et al., 1992).

Wirkmechanismus

Target of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit anticancer activities, suggesting that they may interact with cellular targets to inhibit cell growth and proliferation .

Biochemical Pathways

Benzofuran derivatives have been associated with anticancer activities, indicating that they may affect pathways related to cell growth and proliferation .

Pharmacokinetics

Benzofuran derivatives have been noted for their potential bioavailability, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Benzofuran derivatives have been associated with anticancer activities, suggesting that they may induce cell growth inhibition and other cellular effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPDXYBMJBNBEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)

![N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2729044.png)

![2-Chloro-N-methyl-N-[[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]propanamide](/img/structure/B2729047.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2729054.png)

![Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2729056.png)